Ethyl 4-(5-Oxazolyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-10-1-2-11(12(14)4-10)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJPCPUIZPIDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=CC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647010 | |
| Record name | [5-(2,4-Difluorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261268-94-3 | |
| Record name | [5-(2,4-Difluorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Modification of the Ester Group:
The ethyl ester can be readily converted into other esters, amides, or a carboxylic acid to probe the influence of this group on the molecule's properties.
Transesterification: Reaction of Ethyl 4-(5-Oxazolyl)benzoate with various alcohols in the presence of a suitable catalyst can yield different alkyl or aryl esters.
Hydrolysis: Saponification with a base like sodium hydroxide (B78521) followed by acidic workup would yield the corresponding carboxylic acid, 4-(5-Oxazolyl)benzoic acid. This acid is a key intermediate for creating a wide range of amides.
Amidation: The resulting carboxylic acid can be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a series of amides. Alternatively, direct amidation of the ethyl ester can be achieved under certain conditions, for example, by heating with an amine, sometimes with a catalyst. rsc.orgchemrxiv.org
Substitution on the Phenyl Ring:
Introducing substituents on the phenyl ring can modulate the electronic properties and steric profile of the molecule. This is typically achieved by starting with appropriately substituted precursors. For instance, using a substituted 4-formylbenzoate (B8722198) in a Van Leusen synthesis or a substituted 4-halobenzoate in other coupling strategies would lead to analogues with substituents on the benzene (B151609) ring. thieme-connect.comresearchgate.netmdpi.com
Modification of the Oxazole Ring:
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring
The reactivity of the central benzene ring towards substitution reactions is significantly influenced by the electronic properties of its two substituents: the oxazole ring and the ethyl carboxylate group.
Both the 5-oxazolyl group and the ethyl carboxylate group are electron-withdrawing. The ester group deactivates the aromatic ring towards electrophilic attack through both inductive and resonance effects, directing incoming electrophiles to the meta position. masterorganicchemistry.com Similarly, five-membered heterocyclic rings like oxazole are generally electron-withdrawing in nature. Consequently, the phenyl ring in this compound is substantially deactivated towards electrophilic aromatic substitution (SEAr). msu.edu Reactions such as nitration, halogenation, or Friedel-Crafts acylation would require harsh conditions, and the substitution would be predicted to occur at the positions meta to the ester group (and ortho to the oxazolyl group).
Nucleophilic aromatic substitution (SNAr) on the phenyl ring is highly unlikely. This type of reaction typically requires the presence of one or more potent electron-withdrawing groups, such as a nitro group, to stabilize the negatively charged Meisenheimer complex intermediate, as well as a good leaving group (like a halide) on the ring. acs.org The subject molecule does not meet these criteria for substitution on the phenyl ring itself.
Reactions Involving the Oxazole Heterocycle
The oxazole ring is an electron-deficient heterocycle, but it possesses sites of varying reactivity that can be exploited for chemical transformations.
The oxazole ring, while aromatic, is susceptible to ring-opening under various conditions.
Reductive Cleavage: Reduction of the oxazole ring can lead to its opening. For example, treatment with nickel-aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to reduce and open the oxazole ring. tandfonline.comsemanticscholar.org
Oxidative Cleavage: Strong oxidizing agents such as potassium permanganate (B83412) or ozone can cleave the oxazole ring. pharmaguideline.com
Nucleophilic Attack: In certain cases, strong nucleophiles can attack the oxazole ring, leading to cleavage and rearrangement. For instance, reaction with ammonia (B1221849) or formamide (B127407) can transform oxazoles into imidazoles through a ring-opening/ring-closure sequence. pharmaguideline.com
Thermal and Photochemical Reactions: Some substituted oxazoles undergo thermal rearrangements, like the Cornforth rearrangement. tandfonline.com Photolysis can also induce rearrangements, for example, from an oxazole to an isoxazole, proceeding through a nitrile ylide intermediate. researchgate.net
Direct functionalization of the pre-formed oxazole ring is a key strategy for elaborating its structure.
Electrophilic Substitution: Electrophilic substitution on the oxazole ring generally occurs at the C5 position, which is the most electron-rich. slideshare.netnumberanalytics.com However, in this compound, this position is already occupied by the phenyl ring.
Deprotonation and C2-Functionalization: The most acidic proton on the oxazole ring is at the C2 position. semanticscholar.org Treatment with a strong base, such as an organolithium reagent, results in deprotonation to form a 2-lithio-oxazole. This intermediate, while sometimes unstable and prone to ring-opening, can be trapped with various electrophiles to introduce substituents at the C2 position. pharmaguideline.comslideshare.net
Palladium-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct C-H functionalization of the oxazole ring, often catalyzed by palladium. These reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds. Depending on the directing group and reaction conditions, functionalization can be directed to different positions on the ring. nih.govnih.gov For 5-aryl oxazoles, C-H arylation at the C2 position is a common transformation.
A representative table of C-H functionalization on related oxazole systems is shown below.
| Oxazole Substrate | Reaction Type | Reagents & Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Phenyloxazole | C2-Arylation | Ar-Br, Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 2-Aryl-5-phenyloxazole | ~70-90 | organic-chemistry.org |
| 2-Phenyloxazole | C5-Arylation | Ar-I, Pd(OAc)₂, KOAc | 5-Aryl-2-phenyloxazole | Moderate-High | organic-chemistry.org |
| 5-Bromo-2-phenyloxazole | Halogen Dance/C4-Functionalization | 1. LDA, THF, -78°C; 2. E⁺ | 4-Bromo-5-E-2-phenyloxazole | ~60-85 | thieme-connect.com |
Reactivity of the Ester Functional Group
The ethyl ester group of this compound exhibits reactivity typical of carboxylate esters, including hydrolysis, transesterification, and reduction.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(5-Oxazolyl)benzoic acid, under either acidic or basic conditions. Base-promoted hydrolysis, or saponification, is typically irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. libretexts.org The reaction is generally carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide. Kinetic studies on substituted ethyl benzoates show that electron-withdrawing substituents, such as the oxazolyl group, increase the rate of alkaline hydrolysis. ias.ac.inchemicaljournals.com
Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.orgucla.edu To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess. For example, heating this compound in methanol (B129727) with a catalytic amount of sulfuric acid would yield Mthis compound.
The table below shows representative kinetic data for the alkaline hydrolysis of various substituted ethyl benzoates, illustrating the effect of substituents on the reaction rate.
| Substituent on Ethyl Benzoate (B1203000) | Relative Rate of Hydrolysis (k/k_unsubstituted) | Reference |
|---|---|---|
| H (Unsubstituted) | 1.00 | msu.edu |
| p-CH₃ | 0.48 | msu.edu |
| p-OCH₃ | 0.25 | msu.edu |
| m-NO₂ | 27.5 | msu.edu |
| p-NO₂ | 175 | ias.ac.in |
The ester group can be reduced to a primary alcohol, [4-(5-Oxazolyl)phenyl]methanol.
Reduction with Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF or diethyl ether readily reduce esters to primary alcohols. libretexts.org The reaction proceeds via a tetrahedral intermediate, followed by the elimination of an ethoxide and subsequent reduction of the intermediate aldehyde. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing esters under standard conditions but can achieve the reduction in specific solvent systems (e.g., a mixture of THF and methanol) at elevated temperatures. oup.comdoubtnut.com
The table below summarizes common conditions for the reduction of ethyl benzoate derivatives.
| Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl benzoate | LiAlH₄ | Diethyl ether | Benzyl alcohol | ~90 | gatech.edu |
| Ethyl benzoate | NaBH₄ | t-BuOH-MeOH (reflux) | Benzyl alcohol | High | oup.com |
| Ethyl p-nitrobenzoate | NaBH₄ | THF-MeOH (reflux) | p-Nitrobenzyl alcohol | 94 | oup.com |
| Ethyl benzoate | PhMeSiH₂ / Cp₂TiMe₂ (cat.) | - | PhMeSi(OEt)(OCH₂Ph) | - | cdnsciencepub.com |
Catalytic Transformations Involving this compound
The chemical reactivity of this compound is characterized by the transformations of its two main components: the ethyl benzoate group and the oxazole ring. The oxazole ring, in particular, can act as a directing group for C-H activation on the phenyl ring or participate directly in cross-coupling reactions.
One of the key reactivities of substrates containing an oxazole ring attached to a phenyl group is the directed C-H functionalization of the phenyl ring. The nitrogen atom of the oxazole ring can coordinate to a metal catalyst, bringing it in close proximity to the ortho C-H bonds of the benzoate ring and facilitating their activation. This strategy has been successfully employed for various transformations using catalysts based on ruthenium, rhodium, and palladium. For instance, Ru(II)-catalyzed ortho-hydroxylation of similar aryl oxazoline (B21484) substrates has been reported, suggesting that this compound could undergo a similar transformation to introduce a hydroxyl group at the C3 position of the benzoate ring. researchgate.net
Similarly, Rh-catalyzed C-H amidation of 2-aryloxazolines with sulfonamides and trifluoroacetamide (B147638) has been demonstrated. whiterose.ac.uk This suggests that under appropriate rhodium catalysis, the C-H bonds ortho to the oxazole group in this compound could be amidated, providing a direct route to functionalized aniline (B41778) derivatives. The reaction conditions for such transformations typically involve a rhodium catalyst, an oxidant, and the corresponding amine source.
The oxazole ring itself is also susceptible to catalytic transformations. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C and C-heteroatom bonds. While direct examples with this compound are not extensively documented, studies on its isomer, ethyl oxazole-4-carboxylate, have shown that the oxazole ring can undergo palladium-catalyzed coupling reactions. arkat-usa.orgresearchgate.net These reactions often require the in-situ generation of an organometallic species from the oxazole, which then participates in the catalytic cycle. It is plausible that the C2 position of the oxazole ring in this compound could be a site for such cross-coupling reactions with various partners like aryl halides or boronic acids.
The ethyl benzoate moiety can also undergo catalytic transformations. For example, the ester group can be hydrolyzed under acidic or basic conditions, or transesterified with other alcohols. Catalytic methods for the synthesis of ethyl benzoate, such as using expandable graphite (B72142) as a catalyst under microwave heating, have been reported, highlighting the general reactivity of the ester functional group. cibtech.org
Below is a table summarizing potential catalytic transformations of this compound based on the reactivity of analogous compounds.
| Transformation | Catalyst/Reagents | Potential Product | Reference for Analogy |
|---|---|---|---|
| ortho-Hydroxylation | Ru(II) catalyst, Oxidant | Ethyl 3-hydroxy-4-(5-oxazolyl)benzoate | researchgate.net |
| ortho-Amidation | Rh(III) catalyst, Amide source, Oxidant | Ethyl 3-amino-4-(5-oxazolyl)benzoate derivatives | whiterose.ac.uk |
| C2-Arylation of Oxazole | Pd(0) catalyst, Aryl halide, Base | Ethyl 4-(2-aryl-5-oxazolyl)benzoate | arkat-usa.orgresearchgate.net |
| Ester Hydrolysis | Acid or Base | 4-(5-Oxazolyl)benzoic acid | General Knowledge |
Computational and Experimental Mechanistic Studies of Key Reactions
The mechanisms of the catalytic transformations involving this compound are often elucidated through a combination of experimental techniques and computational modeling. These studies provide insights into the reaction pathways, the nature of intermediates, and the factors controlling selectivity.
For the directed C-H functionalization reactions, the generally accepted mechanism involves the following key steps:
Coordination: The nitrogen atom of the oxazole ring coordinates to the metal center of the catalyst.
C-H Activation: The metal center then activates a C-H bond at the ortho position of the benzoate ring. This can occur through various pathways, such as concerted metalation-deprotonation (CMD) or oxidative addition. This step leads to the formation of a metallacyclic intermediate.
Functionalization: The metallacycle then reacts with the coupling partner (e.g., an oxidant for hydroxylation, or an amine source for amidation) to form the new C-O or C-N bond.
Reductive Elimination/Turnover: The final product is released, and the catalyst is regenerated to complete the catalytic cycle.
Experimental studies, such as kinetic analysis and the isolation or spectroscopic observation of intermediates, can provide evidence for this proposed mechanism. For instance, in the Rh-catalyzed amidation of 2-aryloxazolines, mechanistic studies suggested that the electronic nature of substituents on the aryl ring can significantly impact the reaction rate, potentially by affecting the stability of the key rhodium-nitrenoid intermediate or the rate of the nitrene insertion step. whiterose.ac.uk
In the case of palladium-catalyzed cross-coupling reactions at the oxazole ring, mechanistic investigations of similar systems have pointed towards a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. arkat-usa.orgresearchgate.net For the reaction to proceed at the oxazole ring of ethyl oxazole-4-carboxylate, a double transmetalation with ZnCl₂ and CuI was found to be necessary to form a stable bimetallic species that can then undergo palladium-catalyzed coupling. arkat-usa.org This highlights the importance of understanding the specific requirements for activating the C-H bond of the oxazole ring for cross-coupling.
A plausible mechanistic pathway for the palladium-catalyzed C2-arylation of this compound, by analogy, would involve the initial deprotonation of the C2-proton of the oxazole ring by a strong base to form an organometallic species (e.g., with zinc or copper), which then undergoes transmetalation with a palladium(0) complex. This is followed by oxidative addition of an aryl halide to the palladium center, and subsequent reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.
The following table outlines the key mechanistic steps for two major catalytic transformations of this compound.
| Reaction | Key Mechanistic Steps | Methods of Investigation |
|---|---|---|
| Directed ortho-C-H Functionalization | Coordination of oxazole nitrogen, C-H activation (e.g., CMD), Functionalization, Catalyst regeneration | Kinetic studies, Isotope labeling experiments, Isolation/characterization of intermediates, DFT calculations |
| Palladium-Catalyzed C2-Arylation | Deprotonation/metalation of oxazole C2, Oxidative addition of aryl halide to Pd(0), Transmetalation, Reductive elimination | In-situ reaction monitoring (e.g., NMR, IR), Catalyst and ligand screening, Computational modeling of catalytic cycle |
Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 4 5 Oxazolyl Benzoate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
For Ethyl 4-(5-Oxazolyl)benzoate, 1D NMR (¹H and ¹³C) would provide initial information about the chemical environment of the hydrogen and carbon atoms. The predicted ¹H NMR spectrum would show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), as well as signals for the protons on the para-substituted benzene (B151609) ring and the oxazole (B20620) ring. The ¹³C NMR spectrum would similarly show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the two aromatic rings. askfilo.comorgchemboulder.com
2D NMR techniques are essential for assembling the molecular puzzle by showing correlations between different nuclei. youtube.comyoutube.com
COSY (Correlation Spectroscopy) would reveal proton-proton couplings (²J and ³J), confirming the connectivity within the ethyl group and identifying adjacent protons on the aromatic rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. uvic.caresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This would be crucial for establishing the connectivity between the ethyl group, the benzoate (B1203000) moiety, and the oxazole ring. For example, it would show a correlation between the protons on the benzene ring and the carbonyl carbon of the ester. uvic.ca
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key for determining the preferred conformation of the molecule in solution.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Comments |
|---|---|---|---|
| Ethyl -CH₃ | ~1.4 | ~14 | Triplet in ¹H NMR due to coupling with -CH₂-. askfilo.com |
| Ethyl -CH₂- | ~4.4 | ~61 | Quartet in ¹H NMR due to coupling with -CH₃-. askfilo.com |
| Benzene C-H (ortho to ester) | ~8.1 | ~131 | Deshielded by the electron-withdrawing ester group. |
| Benzene C-H (ortho to oxazole) | ~7.8 | ~127 | influenced by the oxazole ring. |
| Oxazole C-H | ~7.3 - 8.0 | ~122, ~151 | Chemical shifts are characteristic of the oxazole heterocycle. |
| Ester C=O | - | ~166 | Quaternary carbon, typically a weak signal in ¹³C NMR. orgchemboulder.com |
| Benzene C (quaternary) | - | ~128, ~135 | Quaternary carbons attached to the ester and oxazole groups. |
| Oxazole C-O | - | ~155 | Quaternary carbon within the oxazole ring. |
Solid-State NMR Studies for Polymorph Characterization
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of solid materials, including pharmaceuticals. bruker.comresearchgate.net It is particularly valuable for identifying and quantifying different polymorphic forms, which are crystalline solids with the same chemical composition but different molecular packing. jocpr.comirispublishers.com These different forms can have distinct physical properties.
For this compound, ssNMR could:
Distinguish between different crystalline polymorphs or amorphous content by identifying variations in the chemical shifts and line shapes of the ¹³C signals. irispublishers.com
Provide insights into the molecular packing and intermolecular interactions within the crystal lattice. researchgate.net
Quantify the components in a mixture of polymorphs or a mixture of crystalline and amorphous material. researchgate.net
X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule. By diffracting X-rays off a single crystal of this compound, it would be possible to obtain precise information on:
Absolute Configuration and Conformation: The exact spatial arrangement of every atom in the molecule.
Bond Lengths and Angles: Providing confirmation of the covalent structure.
Crystal Packing: Revealing how the molecules arrange themselves in the solid state, including intermolecular interactions like hydrogen bonding or π-π stacking.
Studies on similar oxazole derivatives and benzoate esters demonstrate that this technique provides an unambiguous structural proof, detailing the planarity of the ring systems and the orientation of the substituent groups. anchor-publishing.comoregonstate.eduwestminster.ac.ukexlibrisgroup.comnist.gov
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition of this compound (C₁₂H₁₁NO₃, molecular weight: 217.22 g/mol ). savemyexams.com
Electron ionization (EI) mass spectrometry would also reveal the molecule's fragmentation pattern, which is a unique fingerprint resulting from the breakdown of the molecular ion. The predicted fragmentation pathway for this compound would likely involve:
Loss of the ethoxy radical (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to a stable acylium ion. miamioh.edu
Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene, resulting in a carboxylic acid radical cation.
Cleavage of the oxazole ring: The five-membered heterocyclic ring can undergo characteristic fragmentation, breaking into smaller charged or neutral species.
Loss of CO or CO₂: Decarbonylation or decarboxylation are common secondary fragmentation steps. docbrown.info
Analysis of the fragmentation of related aminobenzoate esters shows that the loss of the alkyl radical is often a predominant pathway. researchgate.netresearchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds. For this compound, the spectra would be expected to show characteristic bands confirming its structure. smsjournals.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| C=O Stretch (Ester) | ~1720 | Strong absorption in IR. |
| C=C and C=N Aromatic Stretch | ~1610, ~1500-1580 | Benzene and Oxazole rings. |
| C-O-C Stretch (Ester) | ~1270, ~1100 | Asymmetric and symmetric stretching. researchgate.net |
| Oxazole Ring Vibrations | ~1050-1150 | Characteristic ring breathing modes. |
| C-H Aromatic Bending (out-of-plane) | ~840 | Characteristic of 1,4-disubstituted benzene. |
| C-H Aliphatic Stretch | ~2900-3000 | Ethyl group. ias.ac.in |
Both IR and Raman spectroscopy can provide complementary information. For instance, the symmetric vibrations of the non-polar bonds in the benzene ring might be more prominent in the Raman spectrum. ias.ac.in
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization
UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The conjugated system formed by the phenyl and oxazole rings in this compound is expected to absorb UV light. Studies on similar phenyl-oxazole compounds show that they exhibit strong absorption bands, with the position and intensity of these bands being sensitive to the solvent polarity. nih.govhkbu.edu.hkresearchgate.net
Fluorescence spectroscopy measures the light emitted by a molecule as its electrons relax from an excited state. Many aromatic and heterocyclic compounds, including oxazole derivatives, are known to be fluorescent. researchgate.netsolubilityofthings.com The fluorescence emission spectrum of this compound would likely be a mirror image of its absorption spectrum and could be sensitive to the surrounding environment, a property known as solvatochromism. nih.govresearchgate.net These studies are critical for understanding the electronic structure and potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy stands out as a powerful tool for the stereochemical analysis of chiral compounds, including derivatives of this compound. This method is particularly valuable for determining the enantiomeric excess (e.e.) of a sample, which is a critical parameter in the synthesis and characterization of enantiomerically pure or enriched substances.
The fundamental principle of CD spectroscopy lies in the measurement of the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) by a chiral molecule as a function of wavelength. This differential absorption is non-zero only for chiral molecules and results in a CD spectrum, which is a plot of ΔA or molar ellipticity [θ] versus wavelength. Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. This characteristic is the cornerstone of using CD for enantiomeric excess determination. nih.govnih.gov
For a mixture of enantiomers, the observed CD signal at a specific wavelength is directly proportional to the difference in their concentrations. Consequently, by measuring the CD spectrum of a sample with an unknown enantiomeric ratio and comparing it to the spectrum of a pure enantiomer (or a sample of known e.e.), the enantiomeric excess of the unknown sample can be accurately calculated. nih.govutexas.edu
The process of determining enantiomeric excess using CD spectroscopy typically involves the following steps:
Measurement of Standard Spectra: The CD spectra of the pure enantiomers (e.g., the (R)- and (S)-enantiomers of a chiral derivative of this compound) are recorded under identical conditions (solvent, concentration, temperature).
Creation of a Calibration Curve: A series of samples with known enantiomeric excesses are prepared by mixing the pure enantiomers in different ratios. The CD signal (or ellipticity) at a wavelength of maximum difference between the enantiomers (a Cotton effect peak) is plotted against the known e.e. values to generate a calibration curve. This curve should exhibit a linear relationship. utexas.edu
Measurement of the Unknown Sample: The CD spectrum of the sample with unknown enantiomeric composition is recorded under the same conditions as the standards.
Calculation of Enantiomeric Excess: The measured CD signal of the unknown sample is used to determine the enantiomeric excess by interpolation from the calibration curve.
High-Performance Liquid Chromatography coupled with a CD detector (HPLC-CD) offers a more advanced approach, allowing for the simultaneous separation of enantiomers and the measurement of their individual CD signals. This technique can provide highly accurate e.e. determinations even for complex mixtures. nih.govchromatographytoday.com
Illustrative Research Findings
Due to the absence of specific published data for this compound, a hypothetical dataset is presented below to illustrate the application of CD spectroscopy for enantiomeric excess determination of a chiral derivative. Let us consider a hypothetical chiral derivative, (R)- and (S)-Ethyl 4-(2-methyl-5-oxazolyl)benzoate.
In a hypothetical study, the pure enantiomers of Ethyl 4-(2-methyl-5-oxazolyl)benzoate were synthesized and their CD spectra were recorded in methanol (B129727). The (R)-enantiomer exhibited a strong positive Cotton effect at 280 nm, while the (S)-enantiomer showed a mirror-image negative Cotton effect at the same wavelength.
A calibration curve was constructed by preparing mixtures of the (R)- and (S)-enantiomers with varying enantiomeric excesses. The ellipticity at 280 nm was measured for each mixture.
Hypothetical Data for Calibration Curve
| Sample ID | % (R)-Enantiomer | % (S)-Enantiomer | Enantiomeric Excess (% e.e.) of (R) | Observed Ellipticity at 280 nm (mdeg) |
| STD-1 | 100 | 0 | 100 | +50.0 |
| STD-2 | 90 | 10 | 80 | +40.2 |
| STD-3 | 75 | 25 | 50 | +25.1 |
| STD-4 | 50 | 50 | 0 | 0.0 |
| STD-5 | 25 | 75 | -50 | -24.9 |
| STD-6 | 10 | 90 | -80 | -39.8 |
| STD-7 | 0 | 100 | -100 | -50.0 |
An unknown sample of Ethyl 4-(2-methyl-5-oxazolyl)benzoate, synthesized via an asymmetric route, was then analyzed. Its measured ellipticity at 280 nm was +35.5 mdeg. By plotting the calibration data and interpolating, the enantiomeric excess of the unknown sample could be determined.
Analysis of Unknown Sample
| Sample ID | Observed Ellipticity at 280 nm (mdeg) | Determined Enantiomeric Excess (% e.e.) of (R) |
| UNK-1 | +35.5 | ~71 |
This illustrative example highlights the straightforward and sensitive nature of Circular Dichroism spectroscopy for the quantitative determination of enantiomeric excess in chiral molecules like derivatives of this compound. The sign of the Cotton effect also allows for the unambiguous assignment of the absolute configuration of the major enantiomer present in the sample, provided the CD spectrum of a pure, configurationally assigned enantiomer is known. mdpi.com
Computational Chemistry and Theoretical Modeling of Ethyl 4 5 Oxazolyl Benzoate
Quantum Mechanical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy levels of molecular orbitals. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. nih.govirjweb.com
For oxazole (B20620) derivatives, the HOMO-LUMO energy gap is instrumental in explaining charge transfer interactions within the molecule. irjweb.com Theoretical studies on similar heterocyclic compounds show that low values for the energy gap can correlate with good inhibition efficiencies in biological systems, as the energy required to remove an electron from the last occupied orbital is minimized. irjweb.com For instance, DFT calculations on an oxazole derivative showed a HOMO-LUMO gap of 4.8435 eV, suggesting significant reactivity. irjweb.com The distribution of these orbitals is also informative; typically, the HOMO is localized on the more electron-rich portions of the molecule, while the LUMO is found on the electron-deficient areas, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Generic Oxazole Derivative (Based on irjweb.com)
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.6518 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8083 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.8435 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.4218 |
| Chemical Softness (S) | 1 / (2η) | 0.2064 |
Note: The values in this table are for a different oxazole derivative and are presented for illustrative purposes to demonstrate the outputs of quantum mechanical calculations. Specific values for Ethyl 4-(5-Oxazolyl)benzoate would require a dedicated study.
Density Functional Theory (DFT) Studies for Ground State Geometries and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.com It is particularly effective for predicting optimized ground-state geometries, which correspond to the most stable three-dimensional arrangement of atoms in a molecule. By minimizing the energy of the system, DFT calculations can determine key structural parameters like bond lengths, bond angles, and dihedral angles. irjweb.com
For a molecule like this compound, DFT would be used to establish the planarity between the phenyl and oxazole rings and the conformation of the ethyl ester group. Studies on substituted phenylbenzoates show that these molecules can be quite flexible. tandfonline.com DFT calculations on other oxazole derivatives have been used to confirm that the constituent rings are nearly coplanar, which has implications for the molecule's conjugation and electronic properties. irjweb.com
Furthermore, DFT is a powerful tool for predicting various spectroscopic properties. By calculating the harmonic vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible electronic absorption spectra, providing comprehensive insight into the molecule's characteristics. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, providing insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. tandfonline.comtandfonline.com
For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule has several rotatable bonds, including those connecting the phenyl and oxazole rings and within the ethyl ester group. An MD simulation could reveal the preferred conformations in different environments (e.g., in water versus a non-polar solvent) and the energy barriers between different conformational states.
MD simulations are also crucial for studying intermolecular interactions. These interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, govern how molecules associate with each other. aip.org A simulation of multiple this compound molecules could predict how they pack in a condensed phase and identify the dominant forces driving their self-assembly. When studying interactions with other molecules, such as water or a protein, MD simulations reveal the stability of the complex and the specific interactions that maintain it. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. tandfonline.com These models are built by calculating a set of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical features.
Should this compound be part of a library of similar compounds tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. researchgate.net The model would identify which molecular properties are most influential for the observed activity. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA) could generate contour maps highlighting regions where modifications to the molecular structure would likely increase or decrease activity. tandfonline.com
Similarly, a QSPR model could be used to predict properties like boiling point, solubility, or chromatographic retention time based on molecular structure. acs.org These models are highly valuable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, thereby saving significant time and resources. researchgate.net The development of a reliable QSAR/QSPR model requires a dataset of compounds with a sufficiently large and well-distributed range of activities or properties. tandfonline.com
Reaction Pathway and Transition State Calculations
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify the most favorable reaction pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's activation energy and, consequently, its rate.
For this compound, these calculations could be applied to study its synthesis or its potential metabolic breakdown. For example, the synthesis of oxazole rings often involves cyclodehydration reactions. irjweb.com Theoretical modeling could compare different proposed mechanisms, calculate the activation barriers for each step, and identify the rate-determining step. Similarly, if the molecule undergoes hydrolysis of its ester group, reaction pathway calculations could model the step-by-step mechanism, including the role of a catalyst (e.g., acid or base) and solvent molecules. buyersguidechem.com These studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone.
Biological and Medicinal Chemistry Research Involving Ethyl 4 5 Oxazolyl Benzoate
Exploration of Potential Therapeutic Applications and Pharmacological Profiles
Direct pharmacological profiling of Ethyl 4-(5-Oxazolyl)benzoate is not found in the current body of scientific literature. The oxazole (B20620) moiety is a component of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. tandfonline.comnih.gov The phenyl-oxazole structure, in a broader sense, has been investigated for various medicinal purposes. acs.org For instance, derivatives of benzo[d]oxazole have been synthesized and evaluated as non-steroidal anti-inflammatory agents. sci-hub.se
However, without specific studies on this compound, any discussion of its therapeutic potential remains speculative and would be based on the activities of structurally related but distinct molecules. Future research could explore the activity of this compound in various biological assays to determine if it possesses any intrinsic pharmacological effects.
Table 2: Potential, Unexplored Therapeutic Areas for this compound
| Therapeutic Area | Rationale Based on General Oxazole/Benzoate (B1203000) Chemistry | Status of Research for this compound |
| Anti-inflammatory | Oxazole and benzoate derivatives have been explored as anti-inflammatory agents. sci-hub.se | No published studies. |
| Antimicrobial | The oxazole ring is a key feature in some antimicrobial compounds. najah.edu | No published studies. |
| Anticancer | Phenyl-oxazole derivatives have been synthesized and investigated for their potential as anticancer agents. | No published studies. |
| PDE4 Inhibition | Some oxazole carboxylic acid derivatives have been studied as potential PDE4 inhibitors for inflammatory diseases. ontosight.ai | No published studies. |
This table is for illustrative purposes to highlight potential research avenues and does not represent existing data on the pharmacological profile of this compound.
Applications in Materials Science and Supramolecular Chemistry
Utilization as a Building Block in Polymer Synthesis
The bifunctional nature of Ethyl 4-(5-Oxazolyl)benzoate, featuring an ester group and a stable heterocyclic ring, makes it a promising monomer for the synthesis of advanced polymers. While direct polymerization of the molecule is not typical, it can be chemically modified to create reactive monomers suitable for various polymerization techniques. For instance, hydrolysis of the ethyl ester group yields 4-(5-Oxazolyl)benzoic acid, which can then be used in polycondensation reactions.
This carboxylic acid derivative can be incorporated into polyesters and polyamides. Aromatic polymers that feature heterocyclic units like oxazole (B20620) in their backbone are known for their high thermal stability, mechanical strength, and chemical resistance. nycu.edu.twnih.govacs.org The rigid structure imparted by the combination of the phenyl and oxazole rings can lead to polymers with high glass transition temperatures (Tg) and excellent dimensional stability.
Hyperbranched poly(aryl ether oxazole)s have been synthesized using monomers containing phenolic groups and an oxazole ring, demonstrating the utility of the oxazole moiety in creating complex polymer architectures. nycu.edu.tw These polymers exhibit good solubility and can be functionalized at their terminal groups, allowing for the tuning of their physical properties. nycu.edu.tw Although specific research on polymers derived directly from this compound is limited, the established principles of polymer chemistry suggest its significant potential in creating high-performance materials.
Table 1: Potential Polymer Architectures Incorporating the 4-(5-Oxazolyl)benzoate Moiety
| Polymer Type | Monomer Precursor(s) from this compound | Key Polymer Properties |
| Aromatic Polyester | 4-(5-Oxazolyl)benzoic acid + Aromatic Diol | High thermal stability, mechanical strength |
| Aromatic Polyamide | 4-(5-Oxazolyl)benzoic acid + Aromatic Diamine | Excellent chemical resistance, high Tg |
| Functional Polymer | Modified 4-(5-Oxazolyl)benzoate with polymerizable group | Tailorable optical or electronic properties |
Integration into Functional Organic Materials
The electronic and structural characteristics of this compound make it a valuable component for a range of functional organic materials, particularly in the realms of optoelectronics and self-assembled systems.
The oxazole ring is an electron-deficient heterocycle, a feature that is highly desirable in materials for organic light-emitting diodes (OLEDs). nih.govnih.gov When incorporated into a larger conjugated system, electron-deficient moieties can facilitate electron transport and injection. Consequently, this compound and its derivatives are considered potential candidates for use as electron-transporting or host materials in OLED devices. The combination of the oxazole ring with the phenyl benzoate (B1203000) system creates a donor-acceptor type structure that can be tuned to achieve specific energy levels for efficient charge management within the device.
Furthermore, oxazole-containing compounds are frequently luminescent and have been investigated as fluorescent dyes and probes. irjmets.comresearchgate.net The rigid, conjugated structure of this compound suggests that it could exhibit useful photophysical properties, such as a high quantum yield, making it suitable for applications in chemical sensors where changes in fluorescence can signal the presence of a target analyte. irjmets.com For instance, novel 2-cyanoacrylates containing oxazole moieties have been designed and synthesized, showing a range of biological and materials-related activities. nih.gov
Supramolecular chemistry relies on non-covalent interactions to construct ordered structures from molecular components. acs.orgfrontiersin.org this compound possesses several features that enable it to participate in self-assembly processes. The aromatic rings are capable of engaging in π-π stacking interactions, while the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the ester can act as hydrogen bond acceptors. researchgate.netacs.org
These directional interactions can guide the spontaneous organization of molecules into well-defined architectures, such as liquid crystals or organogels. nih.gov The interplay between hydrogen bonding, π-stacking, and dipole-dipole interactions can lead to the formation of complex, functional supramolecular systems. The ability to control these assemblies by modifying the molecular structure or external conditions (like solvent or temperature) is a cornerstone of modern materials design. researchgate.netnih.gov While specific studies on the self-assembly of this compound are not widely reported, its structural motifs are common in molecules known to form such higher-order structures.
Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
This compound is an excellent precursor for ligands used in coordination chemistry, particularly for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgbldpharm.com
To be used as a linker, the ethyl ester of the molecule is typically hydrolyzed to form 4-(5-Oxazolyl)benzoic acid. This resulting molecule offers two primary sites for coordination:
Carboxylate Group: The deprotonated carboxylic acid group readily coordinates to metal ions, forming the primary linkages that build the framework structure. Carboxylate ligands are among the most common and versatile linkers in MOF chemistry. bldpharm.comfrontiersin.org
Oxazole Ring: The nitrogen atom in the oxazole ring possesses a lone pair of electrons and can act as a secondary, N-donor coordination site. researchgate.netresearchgate.net This can lead to the formation of more complex or stable framework topologies.
The rigidity of the 4-(5-Oxazolyl)benzoic acid linker is advantageous for creating stable, porous structures. bldpharm.com The specific geometry and connectivity of the linker, combined with the choice of metal ion, dictate the final topology and pore environment of the MOF. These materials have vast potential applications in gas storage, separation, catalysis, and sensing.
Table 2: Potential MOF Characteristics with 4-(5-Oxazolyl)benzoic Acid as a Ligand
| Metal Ion | Potential Framework Dimensionality | Potential Applications |
| Zn(II), Cu(II) | 2D, 3D | Gas Storage (H₂, CO₂), Catalysis |
| Zr(IV) | 3D | High-stability applications, Sensing |
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | 3D | Luminescent sensors, Optical devices |
Thin Film Deposition and Surface Science Studies
The fabrication of thin films is a critical step in the development of many organic electronic devices. This compound, as a relatively small organic molecule, can be deposited into thin, uniform layers using several techniques.
Physical Vapor Deposition (PVD) is a common method where the material is heated in a high vacuum until it sublimes and then condenses onto a cooler substrate. kit.eduwikipedia.org This solvent-free technique is ideal for creating high-purity, well-defined layers required for devices like OLEDs. worldscientific.com Organic Vapor Phase Deposition (OVPD) is a related technique that uses an inert carrier gas to transport the vaporized organic molecules, offering excellent control over film thickness and doping concentration over large areas.
Solution-based methods , such as spin-coating or inkjet printing, are also viable, particularly for large-area and low-cost manufacturing. jst.go.jpresearchgate.netacs.org These methods require dissolving the material in a suitable solvent and then applying it to the substrate. The choice of solvent and deposition parameters is crucial for controlling the film's morphology and crystallinity, which in turn affects device performance. jst.go.jpacs.org
Surface science techniques can then be employed to study the orientation and packing of the molecules within the thin film. Understanding these properties is essential for optimizing charge transport and other functional characteristics of the final device. The ability to form high-quality thin films makes this compound a relevant material for research in organic electronics and sensor technology. optica.orgmdpi.com
Advanced Analytical Method Development for Research and Characterization
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are the cornerstone of chemical analysis for assessing the purity of a compound and for its isolation from reaction mixtures or impurities. However, no specific methods have been published for Ethyl 4-(5-Oxazolyl)benzoate.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
There are no published HPLC methods specifically developed and validated for the analysis of this compound. While HPLC is a standard technique for the analysis of aromatic esters and heterocyclic compounds, the specific conditions such as column type, mobile phase composition, flow rate, and detector wavelength for this particular compound have not been reported in the scientific literature.
Gas Chromatography (GC) and Chiral GC for Volatile Analogues/Purity
Similarly, no dedicated Gas Chromatography (GC) methods for the analysis of this compound or its volatile analogues are available. GC is a powerful technique for separating and analyzing volatile compounds. For a compound of this nature, GC could be employed for purity assessment and to detect any residual volatile solvents or byproducts from its synthesis. Furthermore, if the compound or its analogues possessed chiral centers, chiral GC would be the method of choice for separating enantiomers. However, no such studies have been made public.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a valuable technique for separations that are challenging for HPLC and GC. It is particularly useful for chiral separations and for the analysis of thermally labile or non-volatile compounds without the need for derivatization. The application of SFC for the analysis of this compound has not been described in any available research.
Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Specific Analytical Challenges
Capillary Electrophoresis (CE) offers high separation efficiency and is an excellent technique for the analysis of charged or polar compounds. While studies on the CE of benzoate (B1203000) derivatives exist, there are no specific methods reported for this compound. Such a method could potentially be developed to address specific analytical challenges, such as the separation of closely related impurities.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, are essential for structural elucidation and trace analysis.
LC-MS/MS and GC-MS for Metabolite Identification and Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying metabolites and quantifying trace amounts of compounds in complex matrices. There is no information available in the scientific literature regarding the use of these techniques for the study of this compound, its potential metabolites, or its presence at trace levels in any sample type.
LC-NMR for Online Structural Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled structural elucidation power of nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov This online coupling allows for the direct analysis of individual components of a complex mixture as they elute from the chromatography column, providing detailed structural information in real-time. globalresearchonline.net For a compound such as this compound, LC-NMR is invaluable for unambiguous structure confirmation, impurity profiling, and metabolite identification without the need for tedious offline isolation. nih.gov
The process begins with the chromatographic separation of the sample containing this compound on an HPLC system. As the separated analytes exit the column, they pass through a specialized flow-cell positioned within the NMR spectrometer's magnet. globalresearchonline.net Modern LC-NMR systems have overcome earlier limitations of low sensitivity through the development of high-field magnets, cryogenic probes, and sophisticated solvent suppression techniques. mdpi.comchemijournal.com
For the structural elucidation of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be performed. A standard 1D ¹H NMR spectrum would provide key information about the proton environments in the molecule. Based on established data for oxazole (B20620) and benzoate moieties, the expected chemical shifts can be predicted. ipb.ptbiu.ac.il
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Oxazole H-2 | ~8.0-8.2 | Singlet |
| Oxazole H-4 | ~7.2-7.4 | Singlet |
| Benzene (B151609) H (ortho to ester) | ~8.0-8.1 | Doublet |
| Benzene H (ortho to oxazole) | ~7.7-7.8 | Doublet |
| Ethyl -CH₂- | ~4.3-4.4 | Quartet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To further confirm the structure and assign the resonances unambiguously, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed in a stopped-flow or loop-storage mode. A COSY spectrum would show correlations between coupled protons, for instance, between the ethyl group's methylene (B1212753) and methyl protons. An HSQC spectrum correlates protons directly to their attached carbons. This is particularly useful for assigning the carbons of the oxazole and benzene rings.
A key diagnostic feature for confirming the oxazole ring is the characteristic chemical shift of the C-2 carbon, which typically appears around 150 ppm, and the C-4 and C-5 carbons. biu.ac.ilresearchgate.net The ¹³C chemical shifts provide a fingerprint of the carbon skeleton of this compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Oxazole C-2 | ~150-152 |
| Oxazole C-4 | ~125-127 |
| Oxazole C-5 | ~155-157 |
| Benzene C (ester attached) | ~130-132 |
| Benzene C (ortho to ester) | ~129-131 |
| Benzene C (ortho to oxazole) | ~126-128 |
| Benzene C (oxazole attached) | ~133-135 |
| Ester C=O | ~165-167 |
| Ethyl -CH₂- | ~61-63 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The online nature of LC-NMR makes it an exceptionally efficient tool for analyzing reaction mixtures during the synthesis of this compound, allowing for the rapid identification of intermediates, by-products, and impurities. numberanalytics.com
Quantitative Analytical Methods for Research Studies (e.g., Spectrophotometric Assays, Titrimetric Methods)
For quantitative analysis of this compound in research settings, spectrophotometric and titrimetric methods offer reliable, cost-effective, and readily available alternatives to chromatographic techniques.
Spectrophotometric Assays
UV-Vis spectrophotometry is a versatile technique for the quantification of compounds containing chromophores. The aromatic rings (benzene and oxazole) and the carbonyl group in this compound result in significant UV absorbance, making it amenable to this method. researchgate.net
A quantitative spectrophotometric assay would first involve determining the wavelength of maximum absorbance (λmax) of a pure standard of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. banglajol.info According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Another approach is the development of a colorimetric assay based on a chemical reaction. For instance, the ester functional group can be reacted with hydroxylamine (B1172632) in an alkaline medium to form a hydroxamic acid. This product then complexes with ferric ions (Fe³⁺) in an acidic solution to produce a colored complex, typically reddish-purple, which can be quantified spectrophotometrically. tandfonline.comtandfonline.com
Table 3: Hypothetical Data for a Spectrophotometric Assay of this compound
| Standard Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.763 |
From the calibration curve generated with this data, the concentration of the unknown sample can be calculated.
Titrimetric Methods
Titrimetric methods, while more traditional, provide a high degree of precision and accuracy for the quantification of esters like this compound. A common approach is saponification followed by back-titration. drugfuture.com
In this method, a precisely weighed sample of this compound is refluxed with a known excess of a standardized strong base, such as alcoholic potassium hydroxide (B78521) (KOH). The ester undergoes saponification (hydrolysis) to form the corresponding carboxylate salt (potassium 4-(5-oxazolyl)benzoate) and ethanol.
After the reaction is complete, the unreacted (excess) KOH is titrated with a standardized solution of a strong acid, typically hydrochloric acid (HCl), using a suitable indicator like phenolphthalein. youtube.com A blank titration, without the ester, is also performed to determine the initial amount of KOH. The difference between the amount of acid required for the blank and the sample titrations corresponds to the amount of KOH consumed in the saponification reaction, which is stoichiometrically related to the amount of this compound in the sample. drugfuture.comuobasrah.edu.iq
The amount of ester can be calculated using the following formula:
Amount of Ester (g) = [(V_blank - V_sample) × M_acid × E.W._ester] / 1000
Where:
V_blank = Volume of acid used in the blank titration (mL)
V_sample = Volume of acid used in the sample titration (mL)
M_acid = Molarity of the acid (mol/L)
E.W._ester = Equivalent weight of the ester ( g/mol )
Table 4: Example of a Titrimetric Assay for this compound
| Parameter | Value |
|---|---|
| Weight of Sample | 1.500 g |
| Volume of 0.5 M Alcoholic KOH | 50.0 mL |
| Molarity of HCl | 0.500 M |
| Blank Titration Volume (V_blank) | 49.5 mL |
| Sample Titration Volume (V_sample) | 32.7 mL |
This method is robust and well-established for the assay of benzoate esters. drugfuture.com
Future Research Directions and Unresolved Challenges
Emerging Synthetic Paradigms and Chemo-Enzymatic Approaches
The synthesis of oxazole (B20620) derivatives is continuously evolving, moving beyond traditional methods toward more efficient, selective, and sustainable strategies. irjmets.comijpsonline.com For Ethyl 4-(5-Oxazolyl)benzoate, future synthetic research will likely focus on novel paradigms that offer significant advantages over established routes like the van Leusen oxazole synthesis. nih.govijpsonline.com
Furthermore, the integration of enzymatic transformations with chemical synthesis, known as chemo-enzymatic approaches, offers a powerful strategy for creating complex molecules with high selectivity. beilstein-journals.orgbeilstein-journals.org Enzymes can be employed for regio- and stereoselective functionalization of the core scaffold or for the construction of complex cyclic systems. beilstein-journals.orgbeilstein-journals.org For instance, lipases are being explored as biocatalysts for the synthesis of related heterocyclic compounds in environmentally benign aqueous media. researchgate.net The application of enzymes like benzoate-CoA ligase in conjunction with polyketide synthases could open pathways to novel derivatives of the oxazole-benzoate scaffold. nih.gov
Table 1: Emerging Synthetic Strategies for the Oxazole Scaffold
| Synthetic Approach | Key Features & Advantages | Potential for this compound |
| Metal-Catalyzed Reactions | Utilizes transition metals (e.g., Pd, Cu, Fe) for regioselective synthesis; can involve nanocatalysts for improved reusability and efficiency. irjmets.comrsc.orgjsynthchem.com | Development of specific catalysts for direct C-H functionalization of the benzoate (B1203000) or oxazole ring. |
| Green Chemistry Approaches | Employs biocatalysts, microwave or ultrasound assistance, and solvent-free conditions to reduce environmental impact. irjmets.comijpsonline.comijpsonline.com | Optimization of synthesis using green solvents and energy sources to improve sustainability. |
| Chemo-Enzymatic Synthesis | Combines chemical and enzymatic steps for high regio- and stereoselectivity; allows for late-stage functionalization. beilstein-journals.orgbeilstein-journals.org | Use of enzymes for selective modifications, such as hydroxylation or glycosylation, to create novel bioactive analogs. |
| Flow Chemistry | Enables continuous production with precise control over reaction parameters, improving safety, scalability, and yield. | Adaptation of existing synthetic routes to flow chemistry systems for large-scale, efficient production. |
Deeper Mechanistic Understanding of Biological Interactions
While oxazole derivatives are known for a broad range of biological activities, a detailed mechanistic understanding of how this compound interacts with specific biological targets is largely unexplored. The oxazole ring, with its unique electronic properties and ability to participate in various non-covalent interactions such as hydrogen bonding and π-π stacking, is a key determinant of its pharmacological profile. irjmets.comijpsonline.comtandfonline.com
Future research must focus on elucidating the precise molecular interactions between the compound and its target proteins or enzymes. This involves:
Target Identification and Validation: Identifying the specific enzymes, receptors, or cellular pathways that are modulated by this compound.
Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This would provide invaluable insights into the binding mode and the key amino acid residues involved in the interaction.
Biophysical and Kinetic Studies: Employing methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and kinetics. In situ NMR spectroscopy can also be used to study the kinetics of interaction in real-time. acs.org
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial. researchgate.net Understanding its metabolic stability and identifying potential metabolites, particularly those involving cytochrome P450 enzymes, is essential for optimizing its therapeutic potential. researchgate.net
Development of Novel Functional Materials Based on the Oxazole-Benzoate Scaffold
The rigid, aromatic, and heteroatomic nature of the oxazole-benzoate scaffold makes it an attractive building block for the design of novel functional materials. Research in this area is nascent but holds considerable promise for applications beyond medicine.
Multifunctional Organic Materials: Benzoxazole derivatives have been shown to exhibit interesting photophysical and electrochemical properties, suggesting potential applications in organic electronics and sensor technology. researchgate.net The oxazole-benzoate core could be functionalized to create materials with tailored properties for use in organic light-emitting diodes (OLEDs), electrochromic devices, or chemical sensors. researchgate.net
Polymers and Macromolecules: The oxazole moiety can be incorporated into polymer backbones or used as a functional pendant group. The class of poly(2-oxazoline)s, for example, is under intensive investigation for biomedical applications due to their tunable properties. mdpi.com this compound could serve as a monomer or a functionalizing agent to create novel polymers with specific recognition capabilities or responsiveness to external stimuli.
Organogelators: Benzoate esters have been investigated for their ability to act as organogelators, which can immobilize non-polar liquids. mdpi.com The unique intermolecular forces facilitated by the oxazole-benzoate structure, including hydrogen bonding and π-π stacking, could be harnessed to design effective gelators for applications such as oil spill remediation. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the fields of drug discovery and materials science. acs.orgnih.gov These computational tools can significantly accelerate the development of new molecules based on the this compound scaffold. bitmesra.ac.in
Predictive Modeling: ML algorithms can be trained on existing chemical and biological data to predict the activity and properties of untested compounds. acs.org Quantitative Structure-Activity Relationship (QSAR) models can identify key structural features of the oxazole-benzoate scaffold that are critical for a desired biological effect. researchgate.net
Virtual Screening: AI-driven platforms can screen vast virtual libraries of molecules to identify promising candidates for synthesis and testing, drastically reducing the time and cost associated with initial hit identification. nih.gov
De Novo Design: Generative AI models can design entirely new molecules with optimized properties. By providing the model with the desired characteristics (e.g., high binding affinity for a specific target, favorable ADME properties), novel oxazole-benzoate derivatives can be proposed.
Material Property Prediction: In materials science, AI can predict the physical and chemical properties of new materials, such as conductivity, photoluminescence, or thermal stability, guiding the design of functional materials based on the oxazole-benzoate core.
Table 2: Application of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Develops mathematical models linking chemical structure to biological activity or physical properties. researchgate.net | Identifies key structural motifs for activity, guiding the design of more potent analogs. |
| Molecular Docking | Simulates the interaction between a small molecule and a protein target to predict binding affinity and conformation. researchgate.net | Prioritizes compounds for synthesis and helps to understand the mechanism of action. |
| Generative Models | Creates novel molecular structures based on learned chemical rules and desired property profiles. | Accelerates the discovery of new lead compounds and materials with optimized characteristics. |
| Predictive Toxicology | Uses computational models to forecast potential toxicity and adverse effects early in the development process. | Reduces late-stage failures and improves the safety profile of candidate molecules. |
Sustainability and Environmental Considerations in Future Research on the Compound
In line with the principles of green chemistry, future research on this compound must prioritize sustainability and minimize environmental impact. jsynthchem.com This involves a holistic assessment of the entire lifecycle of the compound, from its synthesis to its ultimate fate in the environment.
Key areas of focus include:
Green Synthetic Routes: Developing and optimizing synthetic methods that use less hazardous substances, reduce waste, and are more energy-efficient. researchgate.net This includes the use of aqueous media, recyclable catalysts, and alternative energy sources like microwave or ultrasound irradiation. ijpsonline.comijpsonline.comresearchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. jsynthchem.com
Biodegradability and Ecotoxicity: Investigating the environmental persistence and potential toxicity of the compound and its derivatives. Designing molecules that are effective for their intended purpose but can be safely degraded after use is a significant challenge.
Lifecycle Assessment: Conducting comprehensive analyses to quantify the environmental footprint associated with the production and use of materials derived from the oxazole-benzoate scaffold.
Remaining Knowledge Gaps and Opportunities for Interdisciplinary Collaboration
Despite the potential of this compound, significant knowledge gaps remain. Addressing these challenges will require a concerted effort and collaboration across multiple scientific disciplines.
Key Knowledge Gaps:
The full spectrum of biological targets and mechanisms of action is unknown.
The structure-activity relationship (SAR) for various biological effects is not well-defined.
The long-term stability and potential for off-target effects have not been thoroughly investigated. acs.org
The scalability and economic viability of advanced synthetic methods, including chemo-enzymatic and flow chemistry approaches, need to be demonstrated.
The full potential of the scaffold in material science applications remains largely theoretical.
These gaps create numerous opportunities for interdisciplinary collaboration. Synthetic chemists can partner with computational scientists to design and create novel derivatives using AI. nih.gov Biologists and pharmacologists are needed to elucidate the mechanisms of action and assess the therapeutic potential in relevant disease models. Material scientists, in collaboration with chemists, can explore the development of new functional polymers and electronic materials. Finally, chemical engineers can work to develop sustainable and scalable manufacturing processes. Such collaborative efforts will be essential to fully unlock the scientific and practical potential of the this compound scaffold.
Q & A
What synthetic methodologies are employed for Ethyl 4-(5-Oxazolyl)benzoate, and how are intermediates validated?
Basic Research Focus
this compound is typically synthesized via multi-step reactions involving cyclization and functional group transformations. A common approach involves reacting ethyl 4-aminobenzoate with reagents like tetramethylthiuram disulfide (DTMT) to form thioamide intermediates, followed by deamination to generate isothiocyanate derivatives. Subsequent reactions with hydrazine hydrate or heterocyclic precursors yield the oxazole ring . Key steps are monitored using thin-layer chromatography (TLC), and intermediates are characterized via -NMR, -NMR, and IR spectroscopy to confirm regiochemistry and purity .
Advanced Consideration
Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical. For example, microwave-assisted synthesis can enhance cyclization efficiency for oxazole formation. Computational modeling (e.g., DFT) aids in predicting reaction pathways and transition states, reducing trial-and-error in experimental design .
How is crystallographic data for this compound derivatives analyzed and refined?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL, SHELXD) is widely used for structure solution and refinement. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks, which are validated against crystallographic databases (e.g., Cambridge Structural Database). For example, derivatives with substituents like hydrazinylcarbonothioyl groups exhibit distinct torsion angles (e.g., C7–C8–C9–C10 = −0.1(3)°) that influence molecular packing . Refinement protocols require iterative cycles to minimize R-factors (<5% for high-resolution data) and validate thermal displacement parameters .
Methodological Note
Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Twinning and disorder modeling are addressed using PLATON or OLEX2 tools .
What analytical techniques are essential for confirming the electronic properties of this compound in materials science?
Advanced Research Focus
Photophysical studies leverage UV-Vis spectroscopy and time-resolved fluorescence to assess solvatochromic effects. For instance, derivatives with naphthyl-pyrazoline substituents exhibit bathochromic shifts in polar solvents due to intramolecular charge transfer (ICT). Theoretical calculations (TD-DFT) correlate experimental absorbance peaks (e.g., 350–400 nm) with HOMO-LUMO gaps, revealing electron-withdrawing effects of the oxazole ring .
Experimental Design
Solvent polarity gradients (e.g., hexane to DMSO) are used to quantify Stokes shifts. Cyclic voltammetry further probes redox behavior, critical for OLED or sensor applications .
How does this compound enhance resin cement formulations, and what factors govern its reactivity?
Basic Research Focus
As a co-initiator in resin cements, this compound accelerates polymerization via radical generation. Its reactivity is influenced by amine concentration and camphorquinone (CQ) ratios. For example, a 1:2 CQ/amine ratio improves degree of conversion (DC) by 15% compared to 1:1, as measured by FT-IR spectroscopy .
Advanced Mechanistic Insight
The oxazole ring’s electron-deficient nature enhances interaction with diphenyliodonium hexafluorophosphate (DPI), a photosensitizer. Kinetic studies using photo-DSC reveal that DPI reduces induction periods by 30% in formulations containing this compound .
What computational approaches elucidate the bioactivity of this compound derivatives?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like cyclooxygenase-2 (COX-2) or EGFR kinase. Derivatives with tetrazole substituents show favorable binding energies (−9.2 kcal/mol) due to hydrogen bonding with active-site residues (e.g., Arg499) . MD simulations (AMBER/CHARMM) further assess stability, with RMSD values <2 Å over 100 ns trajectories indicating robust target engagement .
Validation
In vitro assays (e.g., MTT for cytotoxicity) correlate computational predictions with experimental IC values, ensuring translational relevance .
What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
Methodological Focus
Batch-to-batch variability in oxazole cyclization is a key challenge. Process analytical technology (PAT) tools, such as in-situ FT-IR, monitor reaction progress in real time. Flow chemistry systems improve yield consistency (>85%) by maintaining precise temperature control (ΔT ±1°C) and residence times .
Advanced Optimization
Design of experiments (DoE) identifies critical parameters (e.g., catalyst loading, solvent volume). Response surface methodology (RSM) models predict optimal conditions (e.g., 130°C, 2 h for DMF-mediated reactions) .
How do structural modifications of this compound influence its antimicrobial activity?
Basic Research Focus
Introducing electron-withdrawing groups (e.g., -CF) at the 4-position enhances antimicrobial potency. For example, 4-trifluoromethyl derivatives exhibit MIC values of 2 µg/mL against S. aureus, outperforming parent compounds (MIC = 16 µg/mL) .
Mechanistic Insight
Lipophilicity (logP >3.2) improves membrane penetration, quantified via HPLC-derived retention times. ROS generation assays confirm oxidative stress as a primary bactericidal mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
